(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
Description
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-18-19(21-8-7-20-18)27-14-6-9-22(11-14)17(23)5-3-13-2-4-15-16(10-13)26-12-25-15/h2-5,7-8,10,14H,6,9,11-12H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLWBCNCBRKRLH-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with appropriate pyrazine and pyrrolidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is explored for its potential as a therapeutic agent. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the target compound’s properties, we compare it with structurally related analogs (Table 1). Key structural variations include the heterocyclic substituents, linker groups, and substitution patterns, which influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of the Target Compound and Analogs
Key Observations from Structural Comparisons
Pyrazine in the target introduces two nitrogen atoms, enabling hydrogen-bonding interactions absent in analogs with simple alkoxy groups .
Substituent Effects: The 3-methoxypyrazin-2-yloxy group in the target provides a unique combination of electron-donating (methoxy) and electron-withdrawing (pyrazine) effects, modulating electronic density on the enone system. This contrasts with the benzodioxolylmethyl group in , which primarily enhances lipophilicity.
Bioactivity Correlations: Compounds with enone systems (target, ) may exhibit covalent binding to cysteine residues in proteins, a mechanism absent in due to its saturated pyrazoline core . Computational studies suggest that pyrazine-containing analogs (target, ) cluster into bioactivity profiles distinct from phenyl- or piperidine-substituted derivatives, likely due to differences in target binding .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : The benzo[d][1,3]dioxole group in all analogs resists oxidative metabolism, but the target’s pyrrolidine-pyrazine moiety may introduce new metabolic sites (e.g., O-demethylation) .
Activité Biologique
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound with potential pharmacological applications. This article examines its biological activity, synthesizing relevant research findings, structure-activity relationships (SAR), and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O4 |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one |
| CAS Registry Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzo[d][1,3]dioxole moiety is known for its role in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The pyrrolidine and methoxypyrazine groups may enhance the compound's affinity for these targets.
Antioxidant Activity
Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, potentially reducing oxidative stress in cells .
Antimicrobial Activity
Several studies have explored the antimicrobial potential of similar compounds. For instance, derivatives with methoxypyrazine groups have shown efficacy against various bacterial strains, suggesting that (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one may possess similar properties. In vitro assays revealed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Recent studies have reported that related compounds induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The presence of the dioxole ring is hypothesized to play a crucial role in enhancing cytotoxicity against tumor cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one. Key observations include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings significantly influences the compound's potency. For example, methoxy groups enhance lipophilicity and receptor binding affinity.
- Pyrrolidine Modification : Alterations in the pyrrolidine ring can affect bioavailability and metabolic stability, impacting overall efficacy .
Study 1: Antioxidant Evaluation
A study conducted on a series of benzo[d][1,3]dioxole derivatives evaluated their antioxidant capacity using DPPH radical scavenging assays. The results indicated that modifications at the 5-position significantly increased antioxidant activity compared to non-substituted analogs .
Study 2: Antimicrobial Assessment
In a comparative study assessing various derivatives against bacterial strains, it was found that compounds with methoxypyrazine substitutions exhibited enhanced antimicrobial properties. This suggests that (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one could be developed as a novel antimicrobial agent .
Q & A
Basic: What are the key strategies for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves a multi-step process:
- Step 1 : Coupling of the benzo[d][1,3]dioxole moiety with a pyrrolidine intermediate via nucleophilic substitution or condensation reactions.
- Step 2 : Functionalization of the pyrrolidine ring with a 3-methoxypyrazine substituent using etherification or SN2 reactions under basic conditions (e.g., triethylamine) .
- Step 3 : Formation of the α,β-unsaturated ketone (enone) via Claisen-Schmidt condensation, requiring controlled temperatures (e.g., reflux in ethanol) to prevent side reactions .
Critical factors : Solvent polarity (e.g., chloroform vs. ethanol), reaction time (18–24 hours for coupling steps), and purification methods (chromatography or recrystallization) significantly impact yield (typically 50–70%) and purity (>95%) .
Basic: What analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the enone geometry (E-configuration, δ 6.5–7.5 ppm for vinyl protons) and substitution patterns on the pyrrolidine and pyrazine rings .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 435.15 for [M+H]⁺) .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
Basic: How does the compound’s reactivity influence derivatization for biological studies?
The enone moiety undergoes Michael addition or cycloaddition reactions, while the pyrrolidine ring allows for alkylation or acylation. For example:
- Michael Addition : Thiols or amines attack the α,β-unsaturated ketone to generate analogs with modified pharmacokinetic properties .
- Pyrazine Functionalization : The methoxy group can be replaced via nucleophilic aromatic substitution (e.g., with amines) to alter target affinity .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
| Modification Site | Structural Change | Impact on Bioactivity | Reference |
|---|---|---|---|
| Benzo[d][1,3]dioxole | Replacement with phenyl | Reduced lipophilicity → Lower CNS penetration | |
| Pyrazine Methoxy | Substitution with amino (NH₂) | Enhanced kinase inhibition (IC₅₀ ↓ 40%) | |
| Pyrrolidine | N-methylation | Increased metabolic stability (t₁/₂ ↑ 2-fold) |
Advanced: How can reaction conditions be optimized to improve synthetic efficiency?
- Base Selection : Strong bases (e.g., KOH) accelerate enolization in Claisen-Schmidt condensations but may degrade acid-sensitive groups. Weak bases (e.g., NaHCO₃) are preferable for pyrazine functionalization .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance pyrazine reactivity but require rigorous drying to avoid hydrolysis .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to the benzo[d][1,3]dioxole core with >80% yield .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Case Study : Discrepancies in pyrrolidine proton splitting (δ 3.5–4.0 ppm) may arise from conformational flexibility. Use variable-temperature NMR to identify dynamic effects .
- Density Functional Theory (DFT) : Simulate NMR spectra to assign ambiguous peaks (e.g., pyrazine vs. pyrrolidine carbons) .
Advanced: What methodologies assess the compound’s biological activity?
- Enzyme Assays : Measure IC₅₀ against target kinases using fluorescence polarization (e.g., ADP-Glo™ assay) .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ in HeLa cells via MTT assay) .
- ADME Profiling : Microsomal stability assays (e.g., human liver microsomes) predict metabolic clearance .
Advanced: How does the compound’s stability under physiological conditions impact experimental design?
- pH Sensitivity : The enone hydrolyzes in acidic conditions (pH < 4), requiring buffered solutions (pH 7.4) for in vitro studies .
- Light Sensitivity : Benzodioxole derivatives degrade under UV light; use amber glassware and minimize light exposure .
Advanced: What computational approaches predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Key residues: Lys33 (H-bond with pyrazine) and Phe80 (π-stacking with benzodioxole) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Advanced: What mechanistic insights explain regioselectivity in pyrazine functionalization?
The 3-methoxy group directs electrophilic substitution to the C2 position via resonance stabilization. For example, nitration occurs at C2 due to electron-donating methoxy activation, confirmed by NOESY correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
